molecular formula C7H3BrFIO2 B12864578 2-Bromo-5-fluoro-3-iodobenzoic acid

2-Bromo-5-fluoro-3-iodobenzoic acid

Cat. No.: B12864578
M. Wt: 344.90 g/mol
InChI Key: LWNPAMKVGOGRMR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of benzoic acid derivatives. For instance, starting from 2-bromo-3-fluorobenzoic acid, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzoic acid in chemical reactions involves the reactivity of its halogen atoms and carboxylic acid group. The halogens can participate in electrophilic aromatic substitution, while the carboxylic acid group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-3-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

2-bromo-5-fluoro-3-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)

InChI Key

LWNPAMKVGOGRMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)I)F

Origin of Product

United States

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